molecular formula C12H14N2O2 B14866517 6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylic acid

6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylic acid

Cat. No.: B14866517
M. Wt: 218.25 g/mol
InChI Key: LHANNBUSZFJUCG-UHFFFAOYSA-N
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Description

6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with cyclobutyl and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrimidine derivative, the introduction of cyclobutyl and cyclopropyl groups can be achieved through alkylation reactions using cyclobutyl halides and cyclopropyl halides, respectively. The carboxylic acid group can be introduced via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield esters or amides, while reduction can produce alcohols.

Scientific Research Applications

6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropylpyrimidine-4-carboxylic acid
  • 6-Methylpyrimidine-4-carboxylic acid
  • 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid

Uniqueness

6-Cyclobutyl-2-cyclopropylpyrimidine-4-carboxylic acid is unique due to the presence of both cyclobutyl and cyclopropyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

6-cyclobutyl-2-cyclopropylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c15-12(16)10-6-9(7-2-1-3-7)13-11(14-10)8-4-5-8/h6-8H,1-5H2,(H,15,16)

InChI Key

LHANNBUSZFJUCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC(=N2)C3CC3)C(=O)O

Origin of Product

United States

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